3-Tert-butyl-5-(trifluoromethoxy)benzoic acid
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Overview
Description
3-Tert-butyl-5-(trifluoromethoxy)benzoic acid is an organic compound characterized by the presence of a tert-butyl group and a trifluoromethoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-5-(trifluoromethoxy)benzoic acid typically involves the introduction of the tert-butyl and trifluoromethoxy groups onto a benzoic acid derivative. One common method involves the use of trifluoromethylation reagents and tert-butylation agents under controlled conditions. For example, the trifluoromethoxy group can be introduced using trifluoromethyl ethers, while the tert-butyl group can be added using tert-butyl halides in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-5-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the aromatic ring .
Scientific Research Applications
3-Tert-butyl-5-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Tert-butyl-5-(trifluoromethoxy)benzoic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity and binding affinity to certain proteins or enzymes. This can lead to inhibition or modulation of biological pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethoxy)benzoic acid
- 4-(Trifluoromethoxy)benzoic acid
- 3,5-Di-tert-butylbenzoic acid
Uniqueness
3-Tert-butyl-5-(trifluoromethoxy)benzoic acid is unique due to the presence of both tert-butyl and trifluoromethoxy groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H13F3O3 |
---|---|
Molecular Weight |
262.22 g/mol |
IUPAC Name |
3-tert-butyl-5-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C12H13F3O3/c1-11(2,3)8-4-7(10(16)17)5-9(6-8)18-12(13,14)15/h4-6H,1-3H3,(H,16,17) |
InChI Key |
OYHQJRJVGAOZKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)O)OC(F)(F)F |
Origin of Product |
United States |
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